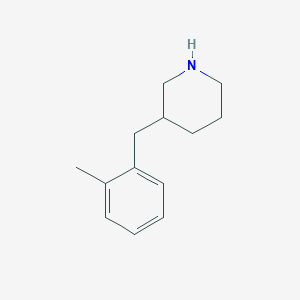

3-(2-Methylbenzyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-5-2-3-7-13(11)9-12-6-4-8-14-10-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKKUNQUYXLKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588805 | |

| Record name | 3-[(2-Methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955314-92-8 | |

| Record name | 3-[(2-Methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Methylbenzyl)piperidine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the core physicochemical properties of 3-(2-Methylbenzyl)piperidine.

Chemical Identity

| Parameter | Value |

| IUPAC Name | 3-[(2-methylphenyl)methyl]piperidine[1] |

| Synonyms | 3-(2-Methyl-benzyl)-piperidine[2] |

| CAS Number | 955314-92-8[1] |

Molecular Properties

A summary of the key molecular data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C13H19N | [1][2] |

| Molecular Weight | 189.30 g/mol | [2] |

Note on Advanced Technical Data:

The scope of this document is to provide the fundamental molecular weight and formula for this compound. Detailed experimental protocols, such as synthesis or analytical methods, are beyond this scope. Similarly, as this is a specific chemical compound, concepts like signaling pathways are not applicable. Therefore, no visualizations using the DOT language for such pathways or experimental workflows have been included.

References

An In-Depth Technical Guide to 3-(2-Methylbenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is advantageous for creating specific ligand-protein interactions, a feature not as readily achieved with flat aromatic rings.[2] This technical guide focuses on a specific, yet potentially significant, derivative: 3-(2-Methylbenzyl)piperidine. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, which suggests it may be a novel or less-common substance, its structural motifs are present in a wide range of biologically active molecules. This guide will therefore provide a comprehensive overview of its synthesis, potential pharmacological relevance, and the experimental protocols necessary for its study, drawing upon established methodologies for analogous 3-substituted and N-benzylpiperidine derivatives.

The benzylpiperidine moiety is a versatile pharmacophore found in a variety of therapeutic agents that act on the central nervous system (CNS).[3] Derivatives have been developed as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease, as well as compounds targeting sigma (σ) receptors, opioid receptors, and monoamine transporters.[3][4][5][6] The substitution pattern on both the piperidine ring and the benzyl group is crucial in determining the compound's biological activity and selectivity. This guide will explore the synthesis and potential applications of this compound, providing a foundational resource for researchers interested in this class of compounds.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established synthetic routes for 3-substituted piperidines. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Synthetic Pathway 1: Reduction of a Pyridine Precursor

A common and effective method for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative.[1][7] This approach offers the advantage of readily available starting materials.

The overall transformation can be visualized as follows:

Caption: Catalytic hydrogenation of a pyridine precursor.

The reaction involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.[7] The choice of catalyst is critical for achieving high yields and can include platinum oxide (PtO₂), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C).[1][8] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a high-pressure reaction vessel, add 3-(2-methylbenzyl)pyridine and a suitable solvent such as glacial acetic acid or ethanol.[7]

-

Catalyst Addition: Carefully add the chosen catalyst (e.g., 5 mol% PtO₂) to the solution.[7]

-

Hydrogenation: Seal the vessel, purge with an inert gas like nitrogen, and then pressurize with hydrogen gas (e.g., 70 bar).[7]

-

Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.[7]

Synthetic Pathway 2: Grignard Reaction and Subsequent Reduction

An alternative approach involves the addition of a Grignard reagent to a pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the pyridine ring.[8]

Caption: Synthesis via Grignard reaction and reduction.

This method allows for the construction of the carbon-carbon bond between the piperidine and benzyl moieties. The intermediate alcohol is then subjected to a one-pot deoxygenation and hydrogenation of the pyridine ring, often using a palladium catalyst.[8]

Physicochemical Properties and Characterization

While experimental data for this compound is not widely available, its properties can be predicted based on its structure and comparison with similar compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |

| Boiling Point | Estimated to be around 304.5°C at 760 mmHg for the 2-methoxy analog.[9] |

Analytical Characterization

The structure and purity of synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the presence of both the piperidine and 2-methylbenzyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Pharmacological Applications

The 3-substituted piperidine framework is a key feature in many biologically active compounds.[10][11] The introduction of a 2-methylbenzyl group could modulate the pharmacological profile of the parent piperidine scaffold, potentially leading to novel therapeutic agents.

Central Nervous System (CNS) Activity

Benzylpiperidine derivatives are known to interact with various CNS targets.[3] The specific substitution on the benzyl ring can significantly influence receptor affinity and selectivity. For instance, N-benzylpiperidine analogs have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting inhibitory activity against both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1).[4] The 2-methyl substitution on the benzyl ring of this compound could influence its binding to such targets.

Other Potential Therapeutic Areas

The versatility of the piperidine scaffold extends beyond CNS applications. Substituted piperidines have been explored for a wide range of biological activities, including:

-

Anticancer agents: 3,3-disubstituted piperidines have been developed as potent inhibitors of the HDM2-p53 interaction, a key target in cancer therapy.[10]

-

Fungicidal activity: Some 3-benzylpiperidines have demonstrated fungicide properties.[8]

-

Antimicrobial and anti-inflammatory properties: The piperidine ring is a common motif in compounds with these activities.[12]

The potential biological activity of this compound would need to be investigated through a comprehensive screening program against a panel of relevant biological targets.

Conclusion and Future Directions

While this compound may not be a widely studied compound, its structural components suggest significant potential for applications in drug discovery and development. The synthetic routes outlined in this guide provide a solid foundation for its preparation and further investigation. Future research should focus on the stereoselective synthesis of its enantiomers, as chirality often plays a critical role in biological activity. A thorough evaluation of its pharmacological profile, including its affinity for various CNS receptors and other potential therapeutic targets, will be crucial in uncovering its potential as a lead compound for new drug development. The insights provided in this technical guide are intended to facilitate and inspire further research into this promising area of medicinal chemistry.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ajchem-a.com [ajchem-a.com]

Spectroscopic Analysis of 3-(2-Methylbenzyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 3-(2-Methylbenzyl)piperidine. These predictions are derived from the known spectral data of similar substituted piperidine and benzyl compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₄) | 7.0 - 7.2 | m | - |

| Piperidine (H2, H6 - axial) | 2.9 - 3.1 | m | - |

| Piperidine (H2, H6 - equatorial) | 2.4 - 2.6 | m | - |

| Benzyl (CH₂) | 2.5 - 2.7 | d | ~7 |

| Methyl (CH₃) | 2.2 - 2.4 | s | - |

| Piperidine (H3, H4, H5) | 1.1 - 1.9 | m | - |

| Piperidine (NH) | 1.5 - 2.5 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) Range |

| Aromatic (quaternary C) | 135 - 140 |

| Aromatic (CH) | 125 - 130 |

| Piperidine (C2, C6) | 45 - 55 |

| Piperidine (C3) | 35 - 45 |

| Piperidine (C4, C5) | 20 - 30 |

| Benzyl (CH₂) | 30 - 40 |

| Methyl (CH₃) | 15 - 20 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Fragmentation Pattern |

| [M]+• | 189.15 | Molecular Ion |

| [M-H]+ | 188.14 | Loss of a hydrogen atom |

| [M-CH₃]+ | 174.13 | Loss of a methyl radical |

| [M-C₇H₇]+ | 98.09 | Loss of the benzyl group (tropylium ion) |

| C₇H₇+ | 91.05 | Benzyl/Tropylium cation |

| C₆H₁₂N+ | 98.09 | Piperidine ring fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series or similar).

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the solvent peak or internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Acidify the solution with a small amount of formic acid or acetic acid to promote protonation.

Sample Introduction (for EI-MS):

-

Introduce a small amount of the pure sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Set according to instrument specifications.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions.

-

Mass Range: m/z 50-500.

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 35-500.

Data Analysis:

-

Identify the molecular ion peak ([M]+• for EI, [M+H]+ for ESI).

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

-

Compare the observed isotopic distribution with the theoretical pattern for the proposed elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methylbenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on 3-(2-Methylbenzyl)piperidine. It is intended for research and informational purposes only. A significant portion of the physicochemical and biological data for this specific compound has not been experimentally determined and is therefore not available in published literature.

Core Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible databases and scientific literature. The following table summarizes the available and predicted information for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N | Sigma-Aldrich[1] |

| Molecular Weight | 189.30 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| logP | Not available |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the facile synthesis of 3-(substituted benzyl)piperidines developed by Ágai et al.[2] The method involves the addition of a Grignard reagent to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and reduction of the pyridine ring.

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine-3-carboxaldehyde

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent (2-Methylphenylmagnesium bromide):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a solution of 2-bromotoluene in anhydrous THF dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should be exothermic. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Pyridine-3-carboxaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of pyridine-3-carboxaldehyde in anhydrous THF to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

-

One-Pot Deoxygenation and Hydrogenation:

-

To the crude reaction mixture, add 10% Palladium on carbon catalyst.

-

Transfer the mixture to a hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by hydrogen uptake or by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the palladium catalyst.

-

-

Work-up and Purification:

-

Concentrate the filtrate under reduced pressure to remove the THF.

-

Acidify the residue with aqueous HCl and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-basic impurities.

-

Basify the aqueous layer with a concentrated NaOH solution until a pH > 12 is reached.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

-

Characterization Methods

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Elemental Analysis: To determine the elemental composition of the compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. Piperidine derivatives, in general, are known to exhibit a wide range of biological activities, including but not limited to CNS, antimicrobial, and anticancer effects.[3][4][5] However, without experimental data, any potential biological role of this compound remains speculative.

Visualizations

As no specific signaling pathway has been identified for this compound, the following diagram illustrates the experimental workflow for its synthesis and characterization as described in the protocol above.

References

- 1. 3-(2-Methylphenoxy)Piperidine | C12H17NO | CID 24902282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-METHOXY-5-METHYL-BENZYL)-PIPERIDINE | 955315-16-9 [amp.chemicalbook.com]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Methylbenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of 3-(2-Methylbenzyl)piperidine. Due to the limited publicly available quantitative data for this specific molecule, this guide incorporates data from structurally similar compounds, such as 3-methylpiperidine, and established protocols to provide a robust framework for its characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N | Sigma-Aldrich[1] |

| Molecular Weight | 189.30 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, the solubility of piperidine and its derivatives is generally well-understood. Piperidine itself is highly soluble in water and a variety of organic solvents due to its ability to form hydrogen bonds.[2][3] For substituted piperidines like this compound, solubility is influenced by the nature of the substituent. The lipophilic 2-methylbenzyl group is expected to decrease aqueous solubility while increasing solubility in non-polar organic solvents.

As a proxy, the following table presents quantitative solubility data for the structurally related compound, 3-methylpiperidine, at 25°C. These values can serve as an estimate for formulating initial experimental designs for this compound.

Table 1: Quantitative Solubility of 3-Methylpiperidine at 25°C

| Solvent | Solubility (g/L) |

| Ethanol | 2596.2 |

| Methanol | 2356.27 |

| n-Butanol | 2157.61 |

| Ethyl Acetate | 1976.77 |

| n-Propanol | 1857.39 |

| Acetone | 1653.21 |

| 1,4-Dioxane | 1460.4 |

| Isopropanol | 1294.94 |

| Acetonitrile | 1162.81 |

| Methyl Acetate | 1063.05 |

| Isobutanol | 911.88 |

| N,N-Dimethylformamide (DMF) | 777.0 |

| Toluene | 420.3 |

| Water | 3.73 |

| Data sourced from a technical guide on 3-methylpiperidine, which should be considered as a qualitative indicator for this compound.[4] |

Stability Data

This compound, like other piperidine derivatives, is generally stable under standard storage conditions.[4] However, its stability can be compromised by exposure to heat, light, and oxidizing agents.

General Storage Recommendations:

-

Store in a cool, dry, well-ventilated area.

-

Keep the container tightly sealed.

-

Protect from direct sunlight and heat sources.

-

Avoid contact with strong oxidizing agents and acids.[4]

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the literature, inferences can be drawn from studies on similar piperidine structures.[5][6] The primary sites for degradation are the piperidine ring and the benzylic position.

-

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opened products.[5] The benzylic carbon is also prone to oxidation.

-

Thermal Degradation: At elevated temperatures, cleavage of the C-N bond within the piperidine ring or cleavage of the benzyl-piperidine bond can occur.[7]

-

Photodegradation: Exposure to UV light can initiate free-radical mediated degradation pathways.

Proposed degradation pathways for this compound.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of a compound in a given solvent.

Objective: To quantitatively determine the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.[8]

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.

Workflow for thermodynamic solubility determination.

Stability Assessment (Forced Degradation/Stress Testing)

This protocol describes a general approach for stress testing to evaluate the stability of this compound under various conditions, in line with ICH guidelines.[9][10]

Objective: To identify potential degradation products and pathways and to assess the intrinsic stability of this compound.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be protected from light.

Procedure:

-

Prepare solutions of this compound in the respective stress media. For thermal and photostability, use the solid compound.

-

Expose the samples to the specified conditions for the designated time.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

Workflow for a forced degradation study.

Conclusion

While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its solubility and stability assessment based on the properties of analogous compounds and established scientific protocols. The provided methodologies for thermodynamic solubility and forced degradation studies offer a solid foundation for researchers and drug development professionals to characterize this compound effectively. The predicted susceptibility to oxidative and thermal degradation highlights the importance of controlled storage and handling conditions.

References

- 1. database.ich.org [database.ich.org]

- 2. Stress Testing for Highly Potent and Low-Dose Products: Safety and Design – Pharma Stability [pharmastability.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynce.com [biosynce.com]

- 8. benchchem.com [benchchem.com]

- 9. database.ich.org [database.ich.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Genesis and Evolution of 3-Substituted Benzylpiperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-substituted benzylpiperidine scaffold is a privileged motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the discovery, history, and pharmacological significance of this versatile chemical class. We will delve into the historical milestones that brought this scaffold to the forefront of drug discovery, detail key synthetic methodologies, present structure-activity relationship (SAR) data for prominent biological targets, and elucidate the signaling pathways through which these compounds exert their effects. This guide is intended to be a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the 3-substituted benzylpiperidine core.

A Historical Perspective: From Pepper to Potent CNS Modulators

The story of 3-substituted benzylpiperidines is intrinsically linked to the broader history of piperidine chemistry. The parent piperidine ring was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper.[1] However, it was not until the mid-20th century that the N-benzylpiperidine moiety gained significant attention in the realm of medicinal chemistry, coinciding with the burgeoning field of synthetic analgesics and antihistamines.[2]

The strategic importance of the benzyl group attached to the piperidine nitrogen became apparent as researchers sought to modulate the pharmacological properties of piperidine-containing molecules. The N-benzyl group was found to be crucial for achieving potent interactions with a variety of biological targets, often through cation-π interactions with aromatic residues in receptor binding pockets.

While a singular "discovery" of the first 3-substituted benzylpiperidine is not clearly documented, its emergence was a natural progression of the exploration of piperidine chemistry. Early synthetic efforts in the mid to late 20th century focused on creating libraries of substituted piperidines to probe their potential as CNS-active agents. A notable advancement in the synthesis of this class was the development of a facile one-pot method involving the addition of a Grignard reagent to a pyridine-3-carboxaldehyde, followed by deoxygenation and saturation of the pyridine ring.[3] This and other synthetic innovations paved the way for extensive SAR studies and the eventual discovery of compounds with significant therapeutic potential.

Historical Development of 3-Substituted Benzylpiperidines

Caption: A timeline illustrating the key stages in the development of 3-substituted benzylpiperidines.

Synthetic Strategies for 3-Substituted Benzylpiperidines

The synthesis of 3-substituted benzylpiperidines can be approached through several strategic routes. A common and effective method involves the initial construction of a substituted pyridine ring followed by its reduction.

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and characterization of 3-substituted benzylpiperidines.

References

Stereochemistry of 3-(2-Methylbenzyl)piperidine: An In-depth Technical Guide

Disclaimer: The following technical guide on the stereochemistry of 3-(2-Methylbenzyl)piperidine is a representative document based on established scientific principles and methodologies for analogous substituted piperidine compounds. Due to a lack of specific literature for this exact molecule, the experimental protocols, quantitative data, and biological pathways presented are illustrative and intended to provide a framework for research and development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The stereochemistry of substituents on the piperidine ring is often a critical determinant of a compound's pharmacological activity, potency, and safety profile. This compound, a chiral molecule, possesses a stereocenter at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)-3-(2-Methylbenzyl)piperidine and (S)-3-(2-Methylbenzyl)piperidine. This guide provides a comprehensive overview of the synthesis, chiral resolution, and potential biological significance of these stereoisomers.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through the catalytic hydrogenation of the corresponding pyridine precursor, 3-(2-Methylbenzyl)pyridine. This method is a common and effective way to produce piperidine derivatives from their aromatic counterparts.[2]

Experimental Protocol: Synthesis of Racemic this compound

Materials:

-

3-(2-Methylbenzyl)pyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure: [2]

-

A solution of 3-(2-Methylbenzyl)pyridine (1.0 g) in glacial acetic acid (10 mL) is placed in a high-pressure reactor.

-

A catalytic amount of Platinum(IV) oxide (5 mol%) is added to the solution.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen gas pressure of 50-70 bar at room temperature for 8-12 hours.

-

After the reaction is complete, the reactor is carefully depressurized.

-

The reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel.

Chiral Resolution of (±)-3-(2-Methylbenzyl)piperidine

The separation of the enantiomers of racemic this compound can be accomplished by classical resolution using a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.[3][4] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for both analytical and preparative-scale separation of enantiomers.[5]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Materials:

-

Racemic this compound

-

(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

-

Methanol

-

Dichloromethane

-

50% Sodium Hydroxide (NaOH) solution

-

Diethyl ether

Procedure: [3]

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound (1.0 eq) in a minimal amount of a suitable solvent mixture (e.g., dichloromethane/methanol).

-

In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 - 1.0 eq) in the same solvent system, with gentle heating if necessary.

-

Slowly add the amine solution to the stirred solution of the chiral acid at room temperature.

-

Allow the mixture to cool slowly to room temperature and then to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

The mother liquor, enriched in the other diastereomer, can be collected for recovery of the other enantiomer.

-

The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the purified diastereomeric salt in water.

-

Slowly add 50% NaOH solution with stirring until the salt dissolves and the solution is strongly basic (pH > 12).

-

Extract the liberated free amine with diethyl ether (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

Analytical Chiral HPLC

The enantiomeric excess (ee) of the resolved this compound can be determined by chiral HPLC.

Experimental Protocol: Analytical Chiral HPLC

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent polysaccharide-based column)[6]

Chromatographic Conditions (Representative): [7][8]

-

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.[5]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a suitable wavelength (e.g., 220 nm)

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Presentation

The following tables summarize hypothetical quantitative data that could be expected from the synthesis and resolution processes described above, based on typical results for similar compounds.

Table 1: Synthesis of Racemic this compound

| Parameter | Value |

| Precursor | 3-(2-Methylbenzyl)pyridine |

| Catalyst | PtO₂ |

| Reaction Time | 8-12 hours |

| Yield | 85-95% |

| Diastereomeric Ratio | Not Applicable (single chiral center) |

Table 2: Chiral Resolution of (±)-3-(2-Methylbenzyl)piperidine

| Parameter | Value |

| Resolving Agent | (+)-Dibenzoyl-D-tartaric acid |

| Solvent | Methanol/Dichloromethane |

| Yield (single enantiomer) | 30-40% (after crystallization) |

| Enantiomeric Excess (ee) | >98% (after recrystallization) |

| Specific Rotation [α]D | To be determined experimentally |

Visualizations

Workflow for Synthesis and Chiral Resolution

Caption: Proposed workflow for the synthesis and chiral resolution of this compound.

Hypothetical Signaling Pathway Modulation

Piperidine-containing molecules often interact with G-protein coupled receptors (GPCRs) in the central nervous system. The stereochemistry of the ligand can dramatically affect its binding affinity and functional activity (agonist vs. antagonist) at the receptor.

Caption: Hypothetical differential modulation of a GPCR signaling pathway by the enantiomers of this compound.

Conclusion

This technical guide outlines a plausible and scientifically grounded approach to the synthesis, chiral resolution, and stereochemical analysis of this compound. The provided experimental protocols, while based on general methodologies for similar compounds, offer a robust starting point for researchers. The critical importance of stereochemistry in drug action underscores the necessity of preparing and evaluating the individual enantiomers of chiral piperidine derivatives like this compound in any drug discovery and development program. The distinct pharmacological profiles of each stereoisomer can then be elucidated, potentially leading to the identification of a more potent and safer therapeutic candidate.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. benchchem.com [benchchem.com]

- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Pharmacological Profile of 3-(2-Methylbenzyl)piperidine: A Technical Guide for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for 3-(2-Methylbenzyl)piperidine is limited. This guide provides a comprehensive analysis based on the well-documented activities of structurally related benzylpiperidine and piperidine derivatives to infer a probable pharmacological profile and to guide future research.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and utility as a synthetic building block have made it a cornerstone in the development of therapeutics for a wide range of diseases. The addition of a benzyl group to the piperidine core creates the benzylpiperidine motif, a structural alert for activity at various central nervous system (CNS) targets. This technical guide consolidates the known pharmacology of close analogs to build a predictive profile for this compound, highlighting its potential as a modulator of key receptors and enzymes.

Predicted Core Pharmacological Targets

Based on extensive research into its analogs, this compound is predicted to interact with several key protein families. The primary targets for benzylpiperidine derivatives include sigma (σ) receptors, histamine receptors, and cholinesterases.

Sigma (σ) Receptors

A significant number of benzylpiperidine derivatives exhibit high affinity for sigma receptors, often with selectivity for the σ1 subtype over the σ2 subtype. The σ1 receptor is an intracellular chaperone protein that modulates a variety of neurotransmitter systems and signaling pathways. Ligands targeting σ1 receptors are under investigation for their potential in treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

Structure-activity relationship (SAR) studies of related compounds suggest that the benzyl moiety and the basic piperidine nitrogen are key pharmacophoric elements for σ1 receptor binding. For instance, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a potent σ1 ligand with a Ki of 0.96 nM and a 96-fold selectivity over the σ2 receptor[1].

Histamine H3 Receptors

Piperidine derivatives are prominent in the development of histamine H3 receptor (H3R) antagonists. The H3R is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. H3R antagonists have therapeutic potential for cognitive disorders, sleep-wake disorders, and other neurological conditions. The piperidine moiety often serves as the basic part of the H3R pharmacophore. Studies comparing piperidine and piperazine cores have shown that the piperidine ring is a critical structural element for potent dual activity at both H3 and σ1 receptors[2].

Cholinesterases (AChE and BChE)

The N-benzylpiperidine scaffold is a common feature in the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Numerous studies have detailed the synthesis and evaluation of benzylpiperidine-linked compounds with submicromolar IC50 values against both AChE and BChE[3][4][5].

Quantitative Data on Structurally Related Compounds

To illustrate the potential potency and selectivity of this compound, the following tables summarize quantitative data from close structural analogs.

Table 1: Sigma (σ) Receptor Binding Affinities of Benzylpiperidine Analogs

| Compound/Analog | Target | Ki (nM) | Selectivity (σ2/σ1) | Reference |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 Receptor | 3.2 | - | [6] |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 Receptor | 0.96 | 96 | [1] |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ2 Receptor | 91.8 | - | [1] |

| Analog 5 (a 4-fluorophenyl-substituted derivative) | σ1 Receptor | >1000 | - | [6] |

Table 2: Histamine H3 Receptor (H3R) Binding Affinities of Piperidine Analogs

| Compound/Analog | Target | Ki (nM) | Kb (nM) | Reference |

| Compound 5 (piperidine core) | hH3R | 7.70 | 18.84 | [2] |

| Compound 11 (piperidine core) | hH3R | 6.2 | 11.38 | [2] |

| Compound 4 (piperazine core) | hH3R | 3.17 | - | [2] |

Table 3: Cholinesterase Inhibitory Activity of Benzylpiperidine Analogs

| Compound/Analog | Target | IC50 (µM) | Reference |

| Compound 15b | eeAChE | 0.39 | [3][4] |

| Compound 15j | eqBChE | 0.16 | [3][4] |

| Compound 15b | huAChE | 1.49 | [4] |

| Compound 15j | huBChE | 0.66 | [4] |

| Compound d5 | HDAC | 0.17 | [5] |

| Compound d5 | AChE | 6.89 | [5] |

| Compound d10 | HDAC | 0.45 | [5] |

| Compound d10 | AChE | 3.22 | [5] |

Abbreviations: eeAChE - Electrophorus electricus Acetylcholinesterase; eqBChE - Equine Butyrylcholinesterase; huAChE - Human Acetylcholinesterase; huBChE - Human Butyrylcholinesterase; HDAC - Histone Deacetylase.

Key Experimental Protocols

The characterization of this compound would involve a battery of in vitro and in vivo assays. Below are protocols for key experiments, adapted from methodologies used for analogous compounds.

Radioligand Binding Assay for Sigma Receptors

This assay determines the affinity of the test compound for σ1 and σ2 receptors by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations (e.g., from rat liver or cells expressing recombinant receptors).

-

Radioligand (e.g., --INVALID-LINK---pentazocine for σ1).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubate membrane homogenates with the radioligand and varying concentrations of the test compound.

-

Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC50 value from concentration-response curves and convert it to a Ki value using the Cheng-Prusoff equation.

-

Functional Assay for σ1 Receptor Agonism/Antagonism

The functional profile (agonist vs. antagonist) can be determined using an allosteric modulator like phenytoin, which potentiates the binding of σ1 agonists.

-

Procedure:

-

Perform two sets of radioligand binding assays as described in 3.1.

-

In the first set, conduct the assay under standard conditions.

-

In the second set, include a fixed concentration of phenytoin (e.g., 25 mM) in the incubation mixture[6].

-

Compare the binding affinity of the test compound in the presence and absence of phenytoin.

-

An increase in affinity in the presence of phenytoin suggests agonist activity, while no change or a slight decrease suggests antagonist activity[6].

-

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE or BChE.

-

Materials:

-

Source of enzyme (e.g., Electrophorus electricus AChE, equine serum BChE).

-

Substrate (e.g., acetylthiocholine iodide for AChE).

-

Chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).

-

Phosphate buffer (pH 8.0).

-

Test compound at various concentrations.

-

-

Procedure:

-

Pre-incubate the enzyme with various concentrations of the test compound in a 96-well plate.

-

Initiate the reaction by adding the substrate and DTNB.

-

The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion.

-

Measure the absorbance of the yellow product over time using a microplate reader at ~412 nm.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Visualization of Pathways and Workflows

Potential Signaling Pathway Modulation

Given the high probability of interacting with GPCRs like the H3 receptor, this compound could modulate downstream signaling cascades.

Caption: Predicted H3R antagonist signaling pathway.

General Experimental Workflow

The pharmacological characterization of a novel compound follows a standardized workflow from initial screening to in vivo testing.

Caption: Standard workflow for pharmacological evaluation.

Future Research Directions

The true pharmacological profile of this compound remains to be elucidated. Based on the extensive data for its analogs, a focused investigation is warranted.

-

Comprehensive Receptor Screening: The compound should be screened against a broad panel of CNS receptors and transporters, with an initial focus on σ1, σ2, and histamine H3 receptors.

-

Functional Characterization: Any significant binding interactions should be followed up with functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

-

Enzymatic Inhibition Profiling: A thorough evaluation of its inhibitory potential against AChE, BChE, and other relevant enzymes (e.g., MAO-A, MAO-B) should be conducted.

-

In Vivo Validation: If promising in vitro activity is identified, in vivo studies in relevant animal models (e.g., formalin-induced pain for σ1 activity, Morris water maze for cognitive effects) are essential to establish a therapeutic rationale[4][7].

The benzylpiperidine scaffold is a rich source of CNS-active compounds. A systematic investigation into the pharmacological profile of this compound could uncover a novel chemical entity with significant therapeutic potential.

References

- 1. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Potential Biological Targets of 3-(2-Methylbenzyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on the analysis of structurally related compounds and the general pharmacology of the benzylpiperidine scaffold. As of this writing, specific biological target data for 3-(2-Methylbenzyl)piperidine is not extensively available in public literature. The potential targets and associated data presented herein are inferred from structure-activity relationships (SAR) of analogous molecules and should be considered predictive.

Introduction

The this compound scaffold represents a privileged structure in medicinal chemistry, with a high potential for interaction with various biological targets within the central nervous system (CNS). The inherent structural features, combining a basic piperidine ring with a substituted benzyl group, provide a versatile framework for designing therapeutic agents. This technical guide explores the probable pharmacological space for this compound by examining the biological activities of its structural analogs. The primary potential targets identified through this analysis include sigma (σ) receptors, opioid receptors, and monoamine transporters.

Core Potential Biological Targets

Based on the pharmacology of structurally similar benzylpiperidine derivatives, the following biological targets are of high interest for this compound.

Sigma (σ) Receptors

A significant number of benzylpiperidine derivatives exhibit high affinity for sigma receptors, with many displaying selectivity for the σ1 subtype.[1] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for neurological and psychiatric disorders. Benzylpiperidine derivatives have been developed as both σ1 receptor agonists and antagonists.[2][3]

Potential Signaling Pathway for σ1 Receptor Modulation

Caption: Potential σ1 Receptor Signaling Pathway.

Opioid Receptors

The piperidine moiety is a core structural element in many synthetic opioids. N-substituted benzylpiperidines, in particular, have been investigated as ligands for the μ-opioid receptor (MOR), exhibiting potent analgesic effects.[2][4] Some of these compounds have been designed as dual MOR agonists and σ1 receptor antagonists, a profile that may offer a better side-effect profile compared to traditional opioids.[2]

Potential Signaling Pathway for μ-Opioid Receptor (MOR) Agonism

Caption: Potential μ-Opioid Receptor Signaling.

Monoamine Transporters

Benzylpiperidine derivatives have been extensively studied as inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] The substitution pattern on both the benzyl and piperidine rings significantly influences the potency and selectivity for these transporters. For instance, certain 4-substituted N-benzylpiperidines are potent and selective DAT inhibitors.[6]

Workflow for Monoamine Transporter Inhibition Assay

Caption: Monoamine Transporter Assay Workflow.

Quantitative Data for Structurally Related Compounds

The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of benzylpiperidine derivatives at the potential target sites. This data can be used to infer the potential activity of this compound.

Table 1: Binding Affinities of Benzylpiperidine Derivatives at Sigma Receptors

| Compound | Receptor | Ki (nM) | Reference |

| 1'-benzyl-3-methoxy-3H-spiro[[5]benzofuran-1,4'-piperidine] | σ1 | 1.14 | [7] |

| Benzylpiperidine derivative 52 | σ1 | 11.0 | [2] |

| Piperidine derivative 1 | σ1 | 3.64 | [8] |

| Phenoxyalkylpiperidine 1a | σ1 | 0.86 | [9] |

Table 2: Binding Affinities and Potencies of Benzylpiperidine Derivatives at Opioid Receptors

| Compound | Receptor | Ki (nM) | ED50 (mg/kg) | Reference |

| Benzylpiperidine derivative 52 | MOR | 56.4 | 4.04 (abdominal contraction) | [2] |

| Ohmefentanyl analog 1b | MOR | - | 0.00106 (hot plate) | [10] |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (2b) | MOR | - | Pure antagonist | [11] |

Table 3: Inhibitory Activities of Benzylpiperidine Derivatives at Monoamine Transporters

| Compound | Transporter | IC50 (nM) | Ki (nM) | Reference |

| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analog 9 | DAT | 6.6 | - | [12] |

| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analog 19a | DAT | 6.0 | - | [12] |

| 3-O-benzyl derivative 8f | D4 Receptor | - | 343 | [13] |

Experimental Protocols

Detailed experimental protocols for assessing the activity of this compound at its potential targets are provided below.

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.

Materials:

-

Guinea pig brain homogenates (source of σ1 receptors)

-

[3H]-(+)-pentazocine (radioligand)

-

Haloperidol (non-selective competing ligand)

-

This compound (test compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare guinea pig brain membranes by homogenization and centrifugation.

-

In a series of tubes, add a constant concentration of [3H]-(+)-pentazocine and varying concentrations of the test compound, this compound.

-

For non-specific binding determination, add a high concentration of haloperidol.

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Opioid Receptor Functional Activity

Objective: To determine the functional activity (agonist or antagonist) of this compound at the μ-opioid receptor.

Materials:

-

Cell membranes expressing the μ-opioid receptor (e.g., from CHO cells)

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

DAMGO (selective MOR agonist)

-

Naloxone (MOR antagonist)

-

This compound (test compound)

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

Procedure:

-

Pre-incubate the cell membranes with the test compound or reference compounds (DAMGO for agonism, naloxone for antagonism) in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

For agonist activity: Plot the concentration of the test compound against the stimulation of [³⁵S]GTPγS binding to determine the EC50 and maximal effect (Emax) relative to DAMGO.

-

For antagonist activity: Pre-incubate with the test compound before adding a fixed concentration of DAMGO. Determine the ability of the test compound to inhibit DAMGO-stimulated [³⁵S]GTPγS binding and calculate the IC50 and subsequently the Ke (equilibrium dissociation constant).

Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the inhibitory effect of this compound on dopamine uptake via the DAT.

Materials:

-

Rat striatal synaptosomes or cells expressing the human DAT.

-

[³H]Dopamine (radiolabeled substrate)

-

GBR 12909 (selective DAT inhibitor)

-

This compound (test compound)

-

Krebs-Ringer-HEPES buffer

Procedure:

-

Prepare synaptosomes from rat striatum or culture cells expressing DAT.

-

Pre-incubate the synaptosomes/cells with varying concentrations of this compound or GBR 12909 for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]Dopamine.

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Lyse the cells/synaptosomes on the filters.

-

Measure the radioactivity in the lysate using a scintillation counter.

-

Determine the non-specific uptake in the presence of a high concentration of a standard inhibitor (e.g., GBR 12909).

-

Calculate the specific uptake at each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition of specific uptake against the concentration of this compound.

Conclusion

While direct experimental data for this compound is limited, the analysis of its structural analogs strongly suggests that its primary biological targets are likely to be within the family of sigma receptors, opioid receptors, and monoamine transporters. The 2-methyl substitution on the benzyl ring may influence the potency and selectivity for these targets. The information and protocols provided in this guide offer a robust framework for initiating the pharmacological characterization of this compound and for guiding future drug discovery and development efforts centered on the 3-benzylpiperidine scaffold. Further empirical investigation is necessary to definitively elucidate the biological activity profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. List of orphine opioids - Wikipedia [en.wikipedia.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The 3-(2-Methylbenzyl)piperidine Scaffold: A Technical Guide for Medicinal Chemistry

Disclaimer: Scientific literature extensively covers the broader class of piperidine-containing compounds in drug discovery. However, specific research focusing on the 3-(2-Methylbenzyl)piperidine scaffold is limited. This guide provides a comprehensive overview of this specific chemical core by drawing upon data from closely related analogues and general synthetic methodologies applicable to its synthesis and potential biological evaluation. The information presented aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar scaffolds.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of approved drugs and clinical candidates targeting a wide range of biological entities, including central nervous system (CNS) receptors and enzymes.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] The introduction of a benzyl group, particularly at the 3-position, creates a lipophilic side chain that can engage in crucial interactions with biological targets. Further substitution on the benzyl ring, such as the 2-methyl group in the this compound scaffold, allows for fine-tuning of steric and electronic properties to enhance target binding and modulate metabolic stability.

This technical guide explores the this compound core as a potential scaffold for the development of novel therapeutic agents. While direct studies on this specific scaffold are not abundant, this document will detail:

-

Synthetic Strategies: General and adaptable methods for the synthesis of 3-substituted and 3-benzylpiperidine derivatives.

-

Potential Biological Applications: Inferences on potential therapeutic targets based on the pharmacological activity of structurally related analogues.

-

Experimental Protocols: Detailed methodologies for key synthetic transformations and biological assays relevant to the evaluation of such compounds.

-

Structure-Activity Relationships (SAR): Insights into SAR based on available data from closely related chemical series.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes for 3-substituted piperidines. A common and effective strategy involves the addition of an organometallic reagent to a pyridine precursor, followed by reduction of the heterocyclic ring.

Proposed Synthesis of this compound

A plausible and efficient route to the target scaffold is outlined below. This method leverages a Grignard reaction with a pyridine-3-carboxaldehyde followed by a one-pot deoxygenation and reduction of the pyridine ring.

Experimental Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: Synthesis of 3-(Substituted benzyl)piperidines

This protocol is adapted from a general method for the preparation of 3-(substituted benzyl)piperidines.

-

Grignard Reaction: To a solution of pyridine-3-carboxaldehyde in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at 0 °C, a solution of the corresponding substituted phenylmagnesium bromide (e.g., 2-methylphenylmagnesium bromide) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diaryl methanol intermediate.

-

One-Pot Deoxygenation and Reduction: The crude intermediate is dissolved in an acidic medium (e.g., acetic acid or ethanol with a catalytic amount of a strong acid). A palladium on carbon catalyst (5-10 mol%) is added. The mixture is then subjected to hydrogenation with hydrogen gas (at a pressure typically ranging from atmospheric to 50 psi) at room temperature or slightly elevated temperature until the reaction is complete.

-

Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated, and the residue is basified with an aqueous base (e.g., NaOH). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product can be purified by column chromatography on silica gel.

Potential Biological Applications and Structure-Activity Relationships

While SAR studies for the specific this compound scaffold are not available, analysis of closely related structures provides valuable insights into its potential pharmacological profile.

Antidepressant Activity

A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed their potential as antidepressant agents through the inhibition of biogenic amine reuptake.[5] This suggests that the this compound scaffold, which shares a similar 3-substituted piperidine core with an ortho-substituted aromatic ring, may also exhibit activity at monoamine transporters.

| Compound | Substitution Pattern | 5-HT Reuptake Inhibition (%) | NA Reuptake Inhibition (%) | DA Reuptake Inhibition (%) |

| Analog 1 | 3-[(2-ethoxyphenoxy)methyl]piperidine | 55 | 60 | 25 |

| Analog 2 | N-Methyl-3-[(2-ethoxyphenoxy)methyl]piperidine | 45 | 50 | 20 |

| Viloxazine | (Reference Drug) | 50 | 65 | 30 |

| Data extracted from J Med Chem. 1987, 30(1), 222-5.[5] Inhibition measured at a concentration of 10 µM. |

The data suggests that the N-unsubstituted piperidine analog exhibits slightly better reuptake inhibition compared to its N-methylated counterpart. The 2-ethoxy substitution on the phenyl ring is a key feature of these active compounds. For the this compound scaffold, the 2-methyl group would similarly influence the steric and electronic properties of the aromatic ring, potentially leading to interactions with monoamine transporters.

Signaling Pathway for Monoamine Reuptake Inhibition

Caption: Hypothetical mechanism of action for a this compound analog as a monoamine reuptake inhibitor.

Other Potential CNS Activities

Benzylpiperidine derivatives have been investigated for a variety of other CNS targets. For instance, different substitution patterns on the benzyl and piperidine rings have yielded potent ligands for opioid, sigma, and NK1 receptors. The this compound scaffold could serve as a starting point for exploring these targets as well. The ortho-methyl group can be envisioned to influence the conformational preference of the benzyl group, which could be exploited to achieve selectivity for different receptor subtypes.

Experimental Protocols

In Vitro Biogenic Amine Reuptake Assay

This protocol is for the evaluation of the inhibitory activity of compounds on the reuptake of serotonin (5-HT), norepinephrine (NA), and dopamine (DA) in synaptosomal preparations.

-

Synaptosome Preparation: Brain tissue (e.g., from pig or rat) is homogenized in a sucrose solution. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the synaptosomes, which are then resuspended in a suitable buffer.

-

Reuptake Assay: Synaptosomal preparations are pre-incubated with the test compounds at various concentrations. The reuptake is initiated by the addition of a radiolabeled neurotransmitter ([³H]5-HT, [³H]NA, or [³H]DA).

-

Incubation and Termination: The mixture is incubated at 37 °C for a short period (e.g., 5 minutes). The reuptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that in the control (vehicle-treated) samples. IC₅₀ values can be determined from concentration-response curves.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area in medicinal chemistry with potential for the development of novel CNS-active agents. Based on the activity of structurally related compounds, this scaffold may be a promising starting point for the design of monoamine reuptake inhibitors for the treatment of depression and other mood disorders.

Future research should focus on:

-

Efficient Synthesis: Development and optimization of a robust and scalable synthetic route to a variety of derivatives of the core scaffold.

-

Pharmacological Profiling: A comprehensive in vitro screening campaign against a panel of CNS targets to identify initial lead compounds.

-

Structure-Activity Relationship Studies: Systematic modification of the scaffold, including substitution on the piperidine nitrogen and further substitution on the aromatic ring, to establish a clear SAR and optimize potency and selectivity.

-

In Vivo Evaluation: Assessment of the in vivo efficacy of promising candidates in relevant animal models of CNS disorders.